Home > Products > Screening Compounds P109275 > N-(4-BROMOPHENYL)-1-(6-CHLORO-2-OXO-4-PHENYL-12-DIHYDROQUINOLIN-3-YL)PIPERIDINE-3-CARBOXAMIDE
N-(4-BROMOPHENYL)-1-(6-CHLORO-2-OXO-4-PHENYL-12-DIHYDROQUINOLIN-3-YL)PIPERIDINE-3-CARBOXAMIDE -

N-(4-BROMOPHENYL)-1-(6-CHLORO-2-OXO-4-PHENYL-12-DIHYDROQUINOLIN-3-YL)PIPERIDINE-3-CARBOXAMIDE

Catalog Number: EVT-4445043
CAS Number:
Molecular Formula: C27H23BrClN3O2
Molecular Weight: 536.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-(4-bromophenyl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide is achieved through a multi-step process. While the exact details of the synthesis route employed in specific studies may vary, a general approach involves the following key steps:

Molecular Structure Analysis

The overall molecular structure is characterized by a high degree of rigidity due to the presence of multiple aromatic rings and a fused ring system. This structural characteristic likely contributes to the compound's high affinity for NMDA receptors.

Mechanism of Action

N-(4-bromophenyl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide acts as a non-competitive antagonist of NMDA receptors. This means that it binds to a site on the receptor distinct from the glutamate and glycine binding sites and inhibits channel activity regardless of the presence of these co-agonists.

Studies suggest that the compound binds to a site located in the lower, membrane-proximal portion of the agonist-binding domain of the GluN2 subunit. By interacting with this site, it disrupts a pregating step in the receptor activation process without altering the stability of the open pore conformation. This results in a reduction of single-channel currents without affecting mean open time or single-channel conductance.

Applications
  • Neuroscience: Its high affinity for specific NMDA receptor subtypes, particularly GluN2C and GluN2D, makes it a valuable pharmacological tool for investigating the roles of these subtypes in neuronal function, synaptic plasticity, and neurodevelopmental processes.
  • Medicinal chemistry: It serves as a lead compound for the development of novel NMDA receptor antagonists with improved selectivity profiles and therapeutic potential for various neurological and psychiatric disorders.
  • Chemical biology: Its unique mechanism of action as a non-competitive antagonist provides a valuable tool for studying the complex allosteric regulation of NMDA receptors and elucidating the structural determinants of subunit-selective modulation.

Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of various quinoline derivatives. Its crystal structure reveals an almost planar dihydroquinolin-2-one ring system.

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbohydrazide

Compound Description: This compound serves as a precursor for diverse dihydropyrimidines, including thiazolidinone derivatives, synthesized through Biginelli reactions. These derivatives exhibit antimicrobial, antifungal, and antimalarial activities.

5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide

Compound Description: This compound exhibits distinct polymorphous and amorphous forms, affecting its solubility. The amorphous form, in particular, demonstrates enhanced solubility.

(R)-1-{(2-Oxo-1,2-dihydroquinolin-6-yl)[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-4-ium bromide

Compound Description: This compound is an inhibitor of cytochrome P-450, a key enzyme involved in the metabolism of all-trans-retinoic acid. Its crystal structure reveals a propeller-like arrangement of the triazolyl, phenyl, and quinolinone groups.

4-(5-(4-Bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105)

Compound Description: This molecule represents a novel class of NMDA receptor antagonists, exhibiting significantly higher selectivity for GluN2C- and GluN2D-containing receptors compared to other subtypes. Its noncompetitive mechanism of action involves inhibiting a pregating step without affecting open pore stability.

Relevance: DQP-1105 incorporates the 6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl substructure also present in N-(4-bromophenyl)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxamide. This commonality suggests a potential role of this substructure in influencing NMDA receptor interactions. Notably, DQP-1105 exhibits subunit selectivity based on two key residues in the GluN2 agonist binding domain.

Properties

Product Name

N-(4-BROMOPHENYL)-1-(6-CHLORO-2-OXO-4-PHENYL-12-DIHYDROQUINOLIN-3-YL)PIPERIDINE-3-CARBOXAMIDE

IUPAC Name

N-(4-bromophenyl)-1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxamide

Molecular Formula

C27H23BrClN3O2

Molecular Weight

536.8 g/mol

InChI

InChI=1S/C27H23BrClN3O2/c28-19-8-11-21(12-9-19)30-26(33)18-7-4-14-32(16-18)25-24(17-5-2-1-3-6-17)22-15-20(29)10-13-23(22)31-27(25)34/h1-3,5-6,8-13,15,18H,4,7,14,16H2,(H,30,33)(H,31,34)

InChI Key

XRBXMAZAFCZDRU-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Br

Canonical SMILES

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.